Cas no 1804495-64-4 (2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride)

2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride
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- インチ: 1S/C8H5Cl2F2NO2/c1-15-3-2-13-6(9)5(7(10)14)4(3)8(11)12/h2,8H,1H3
- InChIKey: KBGLVSFGVTVQAL-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(=O)Cl)=C(C(F)F)C(=CN=1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 39.2
2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029052336-1g |
2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride |
1804495-64-4 | 97% | 1g |
$1,564.50 | 2022-04-02 |
2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride 関連文献
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2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chlorideに関する追加情報
2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride (CAS No. 1804495-64-4)
The compound 2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride (CAS No. 1804495-64-4) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatile reactivity. The molecule features a pyridine ring substituted with chlorine, a difluoromethyl group, and a methoxy group, along with a carbonyl chloride functional group at the 3-position. These substituents confer the molecule with distinct chemical properties, making it a valuable compound in research and development.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and material science. For instance, the presence of electron-withdrawing groups like chlorine and difluoromethyl enhances the electrophilic character of the pyridine ring, making it more reactive towards nucleophilic attacks. This property is particularly useful in organic synthesis, where such compounds can serve as intermediates for constructing complex molecular frameworks. Additionally, the methoxy group introduces steric hindrance and modulates the electronic environment of the molecule, further tuning its reactivity.
The carbonyl chloride group in 2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride is highly reactive and can participate in various condensation reactions, such as the formation of amides or esters. This functionality makes the compound an ideal candidate for synthesizing bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs. Recent advancements in medicinal chemistry have demonstrated that such compounds can exhibit potent biological activities due to their ability to interact with specific protein targets.
From a synthetic perspective, 2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride can be prepared through a series of well-established organic reactions. The synthesis typically involves the chlorination of a pyridine derivative followed by substitution reactions to introduce the difluoromethyl and methoxy groups. The final step involves the introduction of the carbonyl chloride group via a suitable coupling reaction. The multi-step synthesis ensures high purity and structural integrity, which are critical for its application in sensitive chemical reactions.
In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been used as a building block for constructing bioisosteres—molecules that share similar physical properties but differ structurally—enabling researchers to explore new therapeutic avenues. In materials science, its unique electronic properties make it a potential candidate for designing advanced materials such as semiconductors or sensors.
Moreover, recent research has focused on understanding the environmental impact of such compounds. Studies suggest that 2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride undergoes rapid degradation under certain conditions, reducing its persistence in the environment. This finding is crucial for assessing its safety profile and ensuring sustainable practices during its synthesis and use.
In conclusion, 2-Chloro-4-(difluoromethyl)-5-methoxypyridine-3-carbonyl chloride (CAS No. 1804495-64-4) is a versatile compound with significant potential in various fields due to its unique chemical structure and reactivity. Its applications span from organic synthesis to drug discovery and materials science, making it an essential molecule for researchers and industry professionals alike.
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